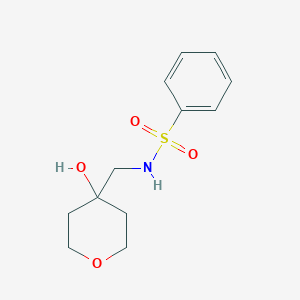
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound might involve the use of tetrahydropyran derivatives. Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .Molecular Structure Analysis
The molecular structure of “N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” includes a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom . This structure is linked to a benzenesulfonamide group through a methylene bridge.Chemical Reactions Analysis
The chemical reactions involving this compound could be related to its tetrahydropyran component. Tetrahydropyran derivatives, such as 2-tetrahydropyranyl (THP) ethers, are commonly used in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran and are resilient to a variety of reactions .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, a group that includes compounds structurally related to N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, have been found to possess herbicidal activity. These compounds are particularly effective as post-emergence herbicides against dicotyledonous weed species, suggesting their potential utility in agricultural chemistry. The mechanism of action appears to involve interference with the biosynthesis of branched-chain amino acids, which are essential for plant growth (Eussen et al., 1990).
Anticancer Activity
Several studies have synthesized and bioevaluated sulfonamide derivatives, including those structurally similar to this compound, for their potential anticancer properties. One such study found that 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives displayed cytotoxic activities and inhibited carbonic anhydrase I and II isoenzymes. Compounds from this study demonstrated high potency and selectivity, making them promising candidates for further anticancer research (Gul et al., 2017).
Anti-Inflammatory and Analgesic Properties
Celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were designed to retain the beneficial effects of celecoxib while potentially reducing adverse effects. The research identified several derivatives with promising biological activities, suggesting their potential for development into therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial Agents
New derivatives of benzenesulfonamide, synthesized using various heterocyclic rings, were investigated for their antimicrobial potential. The study highlighted the synthesis of compounds with enhanced antibacterial and antifungal potency, demonstrating the role of benzenesulfonamide derivatives, including those related to this compound, as potential antimicrobial agents. The findings suggest a promising avenue for the development of new antimicrobial therapies (Abbas et al., 2017).
Wirkmechanismus
Target of Action
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play a crucial role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
The mode of action of N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide, like other sulfonamides, involves interaction with its targets, namely carbonic anhydrase and dihydropteroate synthetase . These interactions result in the inhibition of these enzymes, which in turn disrupts crucial biochemical processes in the pathogen, leading to its elimination .
Biochemical Pathways
The biochemical pathways affected by N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide are primarily those involving carbonic anhydrase and dihydropteroate synthetase . The inhibition of these enzymes disrupts the normal functioning of the pathogen, affecting its ability to maintain homeostasis and reproduce .
Pharmacokinetics
Sulfonamides in general are known to have good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
The molecular and cellular effects of N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide’s action involve the disruption of key biochemical processes in the pathogen . This leads to the pathogen’s inability to maintain homeostasis and reproduce, ultimately resulting in its elimination .
Eigenschaften
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c14-12(6-8-17-9-7-12)10-13-18(15,16)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTDFNWEYUXKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)
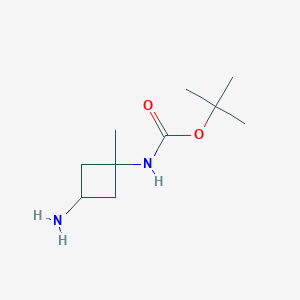
![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)

![5-methyl-2-{[3-(3-methylphenoxy)propyl]thio}-1H-benzimidazole](/img/structure/B2725620.png)
![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)
![8-[3-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2725623.png)
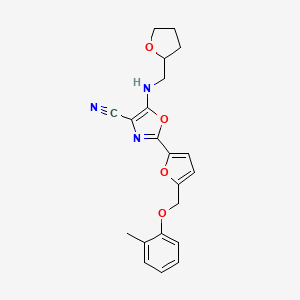
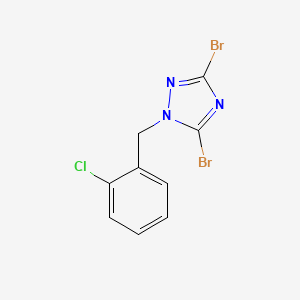
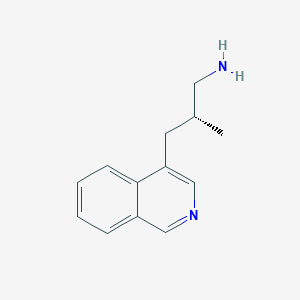
![4-(4-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2725630.png)
